molecular formula C15H22F2N2O2 B602306 Desfluoro Fluvoxamine CAS No. 1217214-94-2

Desfluoro Fluvoxamine

Cat. No.: B602306
CAS No.: 1217214-94-2
M. Wt: 300.35
Attention: For research use only. Not for human or veterinary use.
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Description

Desfluoro Fluvoxamine is a derivative of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression . This compound is characterized by the absence of a fluorine atom in its molecular structure, which may influence its pharmacological properties and interactions.

Mechanism of Action

Target of Action

Desfluoro Fluvoxamine, like its parent compound Fluvoxamine, primarily targets the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .

Mode of Action

This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, enhancing its effects on the postsynaptic neuron .

Biochemical Pathways

This compound affects the serotonergic pathway by inhibiting the reuptake of serotonin . This action leads to an increase in serotonin levels in the synaptic cleft, which can enhance the downstream effects of serotonin, including mood regulation .

Pharmacokinetics

Fluvoxamine, from which this compound is derived, is well absorbed after oral administration and is widely distributed in the body . It is extensively metabolized in the liver, with a mean half-life of about 15 hours

Result of Action

The increased serotonin levels resulting from this compound’s action can lead to improved mood and reduced symptoms of depression and anxiety . Additionally, Fluvoxamine has been shown to have anti-inflammatory effects, likely stemming from its regulation of the sigma-1 receptor , which could potentially apply to this compound as well.

Action Environment

The action of this compound, like other SSRIs, can be influenced by various environmental factors. For instance, the presence of certain drugs can affect its metabolism and efficacy due to drug-drug interactions . Additionally, factors such as the patient’s age, liver function, and smoking status can also influence the drug’s pharmacokinetics .

Biochemical Analysis

Biochemical Properties

Desfluoro Fluvoxamine interacts with several enzymes and proteins. It has been shown to have the strongest activity of all SSRIs at the sigma-1 receptor (S1R) with low-nanomolar affinity . The S1R is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties . This compound’s anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. It has been shown to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . These effects include reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is an agonist for the sigma-1 receptor, through which it controls inflammation . It also regulates inflammatory cytokine activity and gene expression in both cell and animal models of inflammation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes extensive oxidative metabolism, most probably in the liver . It inhibits oxidative drug metabolising enzymes, particularly CYPIA2, and less potently CYP3A4 and CYP2D6 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is almost completely absorbed from the gastrointestinal tract, and the extent of absorption is unaffected by the presence of food

Preparation Methods

The synthesis of Desfluoro Fluvoxamine involves several steps, starting from the appropriate precursor compoundsReaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Desfluoro Fluvoxamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Desfluoro Fluvoxamine has several scientific research applications:

Comparison with Similar Compounds

Desfluoro Fluvoxamine is compared with other SSRIs such as fluoxetine, sertraline, and paroxetine. While all these compounds inhibit serotonin reuptake, this compound’s unique structure, lacking a fluorine atom, may result in different pharmacokinetic and pharmacodynamic properties . This uniqueness can influence its efficacy, side effect profile, and interactions with other medications.

Similar compounds include:

    Fluvoxamine: The parent compound with a fluorine atom.

    Fluoxetine: Another SSRI with a different chemical structure.

    Sertraline: An SSRI with a distinct molecular configuration.

    Paroxetine: An SSRI with unique pharmacological properties.

This compound’s distinct structure and properties make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(E)-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F2N2O2/c1-20-10-3-2-4-14(19-21-11-9-18)12-5-7-13(8-6-12)15(16)17/h5-8,15H,2-4,9-11,18H2,1H3/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREIMYRIFHIJAG-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217214-94-2
Record name Desfluoro fluvoxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217214942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESFLUORO FLUVOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUK01AF9IB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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